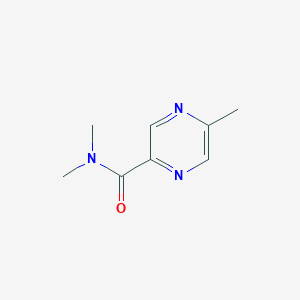
N-(5-methyl-1,3-thiazol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-methyl-1,3-thiazol-2-yl)propanamide, also known as MTPA, is a chemical compound that has been extensively studied for its potential use in scientific research. MTPA is a thiazole derivative that has been shown to have various biochemical and physiological effects, making it a promising candidate for research in various fields.
Mechanism of Action
N-(5-methyl-1,3-thiazol-2-yl)propanamide works by modulating certain receptors and inhibiting certain enzymes in the body. Specifically, N-(5-methyl-1,3-thiazol-2-yl)propanamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and regulation. By inhibiting HDACs, N-(5-methyl-1,3-thiazol-2-yl)propanamide can potentially affect the expression of certain genes and proteins, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
N-(5-methyl-1,3-thiazol-2-yl)propanamide has been shown to have various biochemical and physiological effects, including the ability to modulate certain receptors and inhibit certain enzymes. Specifically, N-(5-methyl-1,3-thiazol-2-yl)propanamide has been shown to have anti-cancer properties, possibly through its ability to inhibit HDACs. N-(5-methyl-1,3-thiazol-2-yl)propanamide has also been shown to have neuroprotective effects, potentially through its ability to modulate certain receptors in the brain.
Advantages and Limitations for Lab Experiments
N-(5-methyl-1,3-thiazol-2-yl)propanamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized using a variety of methods. Additionally, N-(5-methyl-1,3-thiazol-2-yl)propanamide has been extensively studied for its potential use in scientific research, making it a well-established candidate for further study.
However, there are also limitations to the use of N-(5-methyl-1,3-thiazol-2-yl)propanamide in lab experiments. For example, N-(5-methyl-1,3-thiazol-2-yl)propanamide may have off-target effects that could complicate data interpretation. Additionally, the exact mechanism of action of N-(5-methyl-1,3-thiazol-2-yl)propanamide is not fully understood, which could limit its potential use in certain experiments.
Future Directions
There are several future directions for research involving N-(5-methyl-1,3-thiazol-2-yl)propanamide. One potential area of study is the development of N-(5-methyl-1,3-thiazol-2-yl)propanamide-based drugs for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(5-methyl-1,3-thiazol-2-yl)propanamide and its potential use in various fields of scientific research.
Overall, N-(5-methyl-1,3-thiazol-2-yl)propanamide is a promising candidate for scientific research due to its various biochemical and physiological effects. Further research is needed to fully understand its potential uses and limitations in various fields of study.
Synthesis Methods
N-(5-methyl-1,3-thiazol-2-yl)propanamide can be synthesized using a variety of methods, including the reaction of 2-amino-5-methylthiazole with propanoyl chloride in the presence of a base. Other methods involve the use of different reagents and solvents, but the basic structure of N-(5-methyl-1,3-thiazol-2-yl)propanamide remains the same.
Scientific Research Applications
N-(5-methyl-1,3-thiazol-2-yl)propanamide has been extensively studied for its potential use in scientific research, particularly in the fields of drug discovery and development. N-(5-methyl-1,3-thiazol-2-yl)propanamide has been shown to have various biochemical and physiological effects, including the ability to inhibit certain enzymes and modulate certain receptors. This makes it a promising candidate for research in various fields, including neuroscience, cancer research, and drug discovery.
properties
IUPAC Name |
N-(5-methyl-1,3-thiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c1-3-6(10)9-7-8-4-5(2)11-7/h4H,3H2,1-2H3,(H,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQEJTLRSBBMKOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC=C(S1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-1,3-thiazol-2-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Methyl 2-[[2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetyl]amino]acetate](/img/structure/B7478110.png)
![Ethyl 4-[4-[(2-oxo-1,3-benzoxazol-3-yl)methyl]piperazin-1-yl]sulfonylbenzoate](/img/structure/B7478111.png)

![4-fluoro-N-methyl-N-[4-[2-oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethoxy]phenyl]benzenesulfonamide](/img/structure/B7478136.png)



![N-methyl-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B7478168.png)